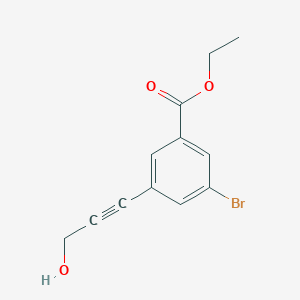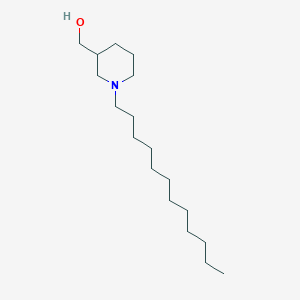
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages. This compound is part of a broader class of polyether compounds, which are known for their versatility and wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL typically involves the stepwise addition of ethylene oxide units to a suitable starting material. The reaction is usually carried out under controlled conditions, with the presence of a catalyst to facilitate the addition of ethylene oxide. The reaction conditions often include moderate temperatures and pressures to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can undergo substitution reactions, where one of the ether groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers.
Scientific Research Applications
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of biological membranes and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in formulations that require specific solubility and stability properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages allow it to interact with different biological molecules, potentially affecting membrane fluidity and permeability. In drug delivery systems, it can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15,18-Hexaoxaicosane: Another polyether compound with similar structural features but different chain lengths and properties.
20-Methyl-3,6,9,12,15,18-hexaoxahenicos-1-yl acetate: A related compound with a different functional group, which may exhibit distinct chemical and physical properties.
Uniqueness
20-Ethyl-3,6,9,12,15,18-hexaoxatetracosan-1-OL is unique due to its specific chain length and the presence of an ethyl group, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
175017-88-6 |
|---|---|
Molecular Formula |
C20H42O7 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-ethylhexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H42O7/c1-3-5-6-20(4-2)19-27-18-17-26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21/h20-21H,3-19H2,1-2H3 |
InChI Key |
GUNFKDBVCDAULS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)





